molecular formula C7H14ClNO2 B554963 (S)-Ethyl pyrrolidine-2-carboxylate hydrochloride CAS No. 33305-75-8

(S)-Ethyl pyrrolidine-2-carboxylate hydrochloride

Cat. No. B554963
CAS RN: 33305-75-8
M. Wt: 179.64 g/mol
InChI Key: DUJGQVVONTYHLT-RGMNGODLSA-N
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Description

(S)-Ethyl pyrrolidine-2-carboxylate hydrochloride, also known as EPCH, is a synthetic derivative of pyrrolidine, an organic compound that is widely used in the pharmaceutical and chemical industries. EPCH is a versatile compound with a wide range of applications, including use as a solvent, an intermediate in organic synthesis, and a reagent for the synthesis of other compounds. EPCH has been studied for its potential use in drug development, as well as its biochemical and physiological effects.

Scientific Research Applications

Synthesis and Organic Chemistry

(S)-Ethyl pyrrolidine-2-carboxylate hydrochloride plays a significant role as an intermediate or reactant in the synthesis of complex organic molecules. For instance, it is used in the preparation of various pyrrolidine derivatives. In the synthesis of ethyl 1-acetyl-4-hydroxy-5-[hydroxy(aryl)methyl]-2-aryl-2,3-dihydro-1H-pyrrole-3-carboxylates, a four-component reaction involving this compound yields highly functionalized pyrrolidines through a sequence of tandem reactions (Devi & Perumal, 2006). Additionally, it is a critical component in the synthesis of ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate and its derivatives, highlighting its versatility in organic synthesis (Dawadi & Lugtenburg, 2011).

Supramolecular Chemistry

In the realm of supramolecular chemistry, pyrrole-2-carboxylate derivatives, related to (S)-Ethyl pyrrolidine-2-carboxylate hydrochloride, have been utilized to construct hexagonal and grid supramolecular structures. These structures are formed through the self-assembly of certain pyrrole-2-carboxylates, leading to the discovery of robust supramolecular synthons, which are essential in the self-assembly processes of crystal engineering (Yin & Li, 2006).

Polymer Chemistry

The compound also finds applications in polymer chemistry. For instance, the kinetics of 2-(acryloyloxy)ethyl pyrrolidine-1-carboxylate, a derivative, were studied to understand the influences of light intensity, initiator concentration, and different initiators on polymerization kinetics. This study provides insights into the polymerization processes, crucial for developing advanced materials (Jun, 2008).

Medicinal Chemistry

In the field of medicinal chemistry, derivatives of this compound have been synthesized and evaluated for their biological activities. For example, the synthesis of influenza neuraminidase inhibitors containing pyrrolidine cores has been reported. These compounds, like A-192558, have demonstrated potent inhibitory effects on influenza neuraminidase, an essential target for anti-influenza drugs (Wang et al., 2001).

properties

IUPAC Name

ethyl (2S)-pyrrolidine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c1-2-10-7(9)6-4-3-5-8-6;/h6,8H,2-5H2,1H3;1H/t6-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUJGQVVONTYHLT-RGMNGODLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90186928
Record name Ethyl L-prolinate hydrochloride
Source EPA DSSTox
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Molecular Weight

179.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Ethyl pyrrolidine-2-carboxylate hydrochloride

CAS RN

33305-75-8
Record name L-Proline, ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33305-75-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl L-prolinate hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033305758
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl L-prolinate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90186928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl L-prolinate hydrochloride
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